molecular formula C17H22N4OS B2744032 N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1209890-63-0

N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2744032
CAS No.: 1209890-63-0
M. Wt: 330.45
InChI Key: GQGRUFCAWOVLGB-UHFFFAOYSA-N
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Description

“N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a benzylpiperidine group, which is often found in pharmaceuticals and exhibits biological activity . The thiadiazole group is a heterocyclic compound that also has various applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, and the benzyl group could participate in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and melting point .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has been conducted on the synthesis of compounds containing thiadiazole scaffolds due to their associated biological properties. For example, novel Schiff’s bases containing thiadiazole and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines, showing promising results. Molecular docking studies predict the probable mechanism of action, and computational studies suggest good oral drug-like behavior of these compounds (Tiwari et al., 2017).

Metal Complexes and Enzyme Inhibition

The synthesis of metal complexes with heterocyclic sulfonamide, which possess strong carbonic anhydrase inhibitory properties, demonstrates the therapeutic potential of these compounds. The newly synthesized complexes exhibit powerful inhibitory effects against human carbonic anhydrase isoenzymes, suggesting their utility in designing new inhibitors for therapeutic purposes (Büyükkıdan et al., 2013).

Fluorescence Studies and Molecular Organization

Compounds from the 1,3,4-thiadiazole group have been studied for their spectroscopic properties, revealing keto/enol tautomerism influenced by solvent polarizability. These findings are important for understanding the behavior of bioactive molecules in different environments and could have implications for the development of fluorescent probes or materials (Matwijczuk et al., 2017).

Antibacterial and Antifungal Agents

The design, synthesis, and evaluation of novel analogs containing 1,2,4-thiadiazole moieties for their antibacterial activity highlight the potential of these compounds as promising antibacterial agents. Some compounds displayed significant activity against various bacterial strains, indicating their potential in addressing antibiotic resistance (Palkar et al., 2017).

Organotin Compounds and Fungicidal Activity

The synthesis and characterization of organotin thiadiazole carboxylates demonstrate their effectiveness as fungicidal agents, offering a new avenue for the development of agricultural fungicides. These compounds show high growth inhibition against various fungi, highlighting their potential utility in crop protection (Wang et al., 2010).

Mechanism of Action

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.

Mode of Action

It is known that the compound interacts with its target, acetylcholinesterase, and potentially inhibits its activity . This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

The compound’s interaction with Acetylcholinesterase affects the cholinergic neurotransmission pathway . By inhibiting the breakdown of acetylcholine, the compound can enhance the signaling in this pathway. The downstream effects of this enhancement can vary depending on the specific neuronal circuits involved but could include increased muscle contraction, enhanced memory and learning, or changes in heart rate.

Pharmacokinetics

Similar compounds are known to have good absorption and distribution profiles . The compound’s metabolism and elimination routes are currently unknown.

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activity and potential applications in pharmaceuticals .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-13-16(23-20-19-13)17(22)18-11-14-7-9-21(10-8-14)12-15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGRUFCAWOVLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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